molecular formula C21H26ClN3O3S2 B2428343 N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)benzamide hydrochloride CAS No. 1216925-90-4

N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)benzamide hydrochloride

Cat. No.: B2428343
CAS No.: 1216925-90-4
M. Wt: 468.03
InChI Key: NZSONTULOLOPSI-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C21H26ClN3O3S2 and its molecular weight is 468.03. The purity is usually 95%.
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Biological Activity

N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)benzamide hydrochloride is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by several functional groups that contribute to its biological activity:

  • Benzo[d]thiazole moiety : Known for its diverse biological properties.
  • Dimethylamino propyl group : Enhances solubility and cellular uptake.
  • Ethylsulfonyl group : May contribute to the compound's pharmacological effects.

The molecular formula is C17H23ClN4O2SC_{17}H_{23}ClN_{4}O_{2}S, with a molecular weight of 410.87 g/mol.

The biological activity of this compound is likely mediated through interactions with various biological macromolecules, including:

  • Enzymes : Inhibition or modulation of enzyme activity.
  • Receptors : Binding to specific receptors that may alter signaling pathways.
  • DNA : Potential intercalation or binding to DNA, affecting replication and transcription processes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown efficacy against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent. The minimal inhibitory concentration (MIC) values for related compounds have been reported as low as 50 μg/mL, indicating potent activity against tested organisms .

Anticancer Properties

The compound's potential anticancer activity has been evaluated in vitro against several cancer cell lines. For instance, derivatives of benzothiazole have demonstrated cytotoxic effects in human breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest .

Case Studies and Research Findings

  • Anticonvulsant Activity :
    • A study synthesized a series of benzothiazole derivatives, revealing that certain compounds exhibited anticonvulsant activity with minimal neurotoxicity. This suggests that modifications to the benzothiazole structure can enhance therapeutic profiles while reducing side effects .
  • Inhibition Studies :
    • Inhibitory assays have shown that related compounds can significantly inhibit the secretion of virulence factors in pathogenic bacteria, indicating potential applications in treating infections caused by antibiotic-resistant strains .
  • Structure-Activity Relationship (SAR) :
    • Research on structural analogs has provided insights into how variations in functional groups affect biological activity. For example, modifications to the ethylsulfonyl group have been correlated with enhanced potency against specific cancer cell lines .

Comparative Analysis

A comparative analysis of similar compounds reveals distinct structural features that influence their biological activities:

Compound NameStructural FeaturesBiological Activity
Benzothiazole DerivativesBenzothiazole coreAntimicrobial, anticancer
NitrofurantoinNitro group on furanAntibiotic
DimethylaminopropanolDimethylamino groupPharmaceutical intermediate

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-ethylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S2.ClH/c1-4-29(26,27)17-10-7-9-16(15-17)20(25)24(14-8-13-23(2)3)21-22-18-11-5-6-12-19(18)28-21;/h5-7,9-12,15H,4,8,13-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSONTULOLOPSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CCCN(C)C)C2=NC3=CC=CC=C3S2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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